![molecular formula C14H16O5 B2585839 (E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate CAS No. 2209612-25-7](/img/structure/B2585839.png)
(E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biological research. It is a derivative of ethyl acrylate and contains a benzyl ether group, making it a versatile molecule for various chemical modifications.
Wirkmechanismus
The mechanism of action of (E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate is not well understood. Still, it is believed to exert its biological activity by interacting with specific enzymes or receptors in the body. The molecule's structure allows it to bind to specific target proteins, leading to the inhibition or activation of their activity, depending on the compound's chemical modifications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific compound synthesized from it. Studies have shown that certain derivatives of the molecule exhibit antitumor activity by inhibiting the growth of cancer cells. Other derivatives have been shown to possess antimicrobial activity against various bacterial and fungal strains. The molecule's ability to interact with specific enzymes and receptors in the body also makes it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate in lab experiments is its versatility. The molecule's benzyl ether group can be modified to introduce different functional groups, allowing for the creation of a diverse range of compounds with different pharmacological properties. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in biological assays.
Zukünftige Richtungen
There are several future directions for (E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate. One direction is the synthesis of more derivatives with different functional groups to expand the molecule's potential applications in drug development. Another direction is to investigate the molecule's mechanism of action further to gain a better understanding of its biological activity. Additionally, the molecule's potential as a drug delivery system could be explored by modifying its structure to allow for targeted drug delivery to specific tissues or cells. Overall, this compound is a promising molecule with various applications in scientific research and drug development.
Synthesemethoden
(E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate can be synthesized through the reaction between ethyl acrylate and benzyl alcohol in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an intermediate benzyl acrylate, which is then oxidized to the desired product using an oxidizing agent such as potassium permanganate. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
(E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate has various applications in scientific research, particularly in drug development. It can be used as a building block for the synthesis of various biologically active compounds such as antitumor agents, antimicrobial agents, and enzyme inhibitors. The molecule's benzyl ether group can be modified to introduce different functional groups, allowing for the creation of a diverse range of compounds with different pharmacological properties.
Eigenschaften
IUPAC Name |
ethyl (E)-3-(2-oxo-2-phenylmethoxyethoxy)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-18-13(15)8-9-17-11-14(16)19-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVANPRYMJDUQR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=COCC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/OCC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.